molecular formula C17H16FNO2 B2812314 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 1091380-94-7

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2812314
CAS No.: 1091380-94-7
M. Wt: 285.318
InChI Key: DDHOEZZKKJMFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide (CAS 1091380-94-7) is a synthetic cyclopropane carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a rigid cyclopropane core substituted with a 4-fluorophenyl ring and an amide linkage to a 3-methoxyaniline group, resulting in a molecular formula of C17H16FNO2 and a molecular weight of 285.31 g/mol . Compounds in this class are prized for their strained ring structure, which confers a rigid, defined conformation and unique electronic properties that can enhance binding affinity and metabolic stability in biological systems . Current research highlights the promise of phenylcyclopropane carboxamide derivatives as scaffolds for developing novel bioactive agents. Studies have demonstrated that such compounds exhibit distinct and effective antiproliferative activity against human cancer cell lines, including U937 (pro-monocytic, human myeloid leukemia) . Furthermore, recent antimicrobial evaluations of structurally similar cyclopropane amide derivatives have revealed potent antifungal efficacy against Candida albicans , with some compounds exhibiting excellent activity (MIC80 = 16 μg/mL), suggesting a potential role in combating fungal pathogens . The mechanism of action for these activities is an active area of investigation, with molecular docking studies indicating that related compounds can bind effectively to potential drug targets like the CYP51 protein, providing a plausible mechanism for the observed antifungal effects . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, storage, and safety information prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-21-15-4-2-3-14(11-15)19-16(20)17(9-10-17)12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOEZZKKJMFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 4-fluorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base to form the corresponding nitrile. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to yield the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Synthesis and Derivatives

1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide can be synthesized from cyclopropyl-1,1-dicarboxylic acid and 4-fluoroaniline through a series of reactions involving thionyl chloride and triethylamine. The resulting compound serves as a precursor for various derivatives that enhance its biological activity.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, it has been identified as an intermediate in the synthesis of cabozantinib, a drug used in the treatment of advanced renal cell carcinoma and medullary thyroid cancer. Cabozantinib functions by inhibiting multiple receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis .

Neuropharmacological Effects

The compound's structural analogs have been studied for their effects on dopamine transporters. Variations in alkyl chain lengths and substitutions have shown that some derivatives possess high selectivity for dopamine transporters, which could lead to potential treatments for neurological disorders such as Parkinson's disease .

Case Study 1: Synthesis of Cabozantinib Intermediates

A study focused on the synthesis of cabozantinib intermediates highlighted the efficiency of using 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide as a starting material. The yield was reported at approximately 93% when synthesized under controlled conditions, demonstrating its viability for large-scale production in pharmaceutical applications .

Case Study 2: Dopamine Transporter Ligands

Another investigation explored the biological evaluation of various analogs derived from this compound. The findings indicated that specific modifications led to enhanced binding affinity at dopamine transporters compared to existing drugs like GBR 12909, suggesting potential applications in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane carboxamides are a versatile class of compounds with varied substituents influencing their physicochemical and biological properties. Below is a comparative analysis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide (hereafter referred to as the target compound ) and its structural analogs:

Physicochemical Properties

  • Melting Points :

    • The target compound’s physical state is unspecified, but analogs with aromatic amides (e.g., F39: 188–190°C, F44: 187–189°C) are typically solids .
    • N-(4-Bromo-2-methoxyphenyl) derivatives (1d) are likely solids, while ethyl ester derivatives (e.g., F43) are oils .
  • Lipophilicity :

    • The 3-methoxy group in the target compound may increase hydrophilicity compared to halogenated or alkylated analogs (e.g., 2,2-bis(4-ethylphenyl) derivative in ) .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H15FN2O
  • Molecular Weight : 314.31 g/mol
  • CAS Number : 849217-60-3

The structure of this compound includes a cyclopropane ring, a fluorophenyl group, and a methoxyphenyl moiety, which contribute to its unique biological activity.

Pharmacological Effects

  • Anticancer Activity :
    • Research indicates that derivatives of cyclopropane carboxamides exhibit significant anticancer properties. Specifically, compounds similar to 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide have been shown to modulate protein kinase activity, which is crucial for cancer cell proliferation and survival .
    • A study highlighted that cyclopropane derivatives can inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell cycle regulation .
  • Neuroprotective Effects :
    • The compound's structural features suggest potential interactions with serotonin receptors. Compounds with similar structures have been reported to stimulate neurite outgrowth in neuronal cells, indicating possible neuroprotective effects .
  • Anti-inflammatory Properties :
    • Some studies have indicated that cyclopropane derivatives can exhibit anti-inflammatory effects through the modulation of inflammatory cytokines and pathways . This aspect is particularly relevant for conditions characterized by chronic inflammation.

The biological activity of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide may involve several mechanisms:

  • Protein Kinase Inhibition : By modulating protein kinase activity, the compound can interfere with signaling pathways that promote cancer cell survival and proliferation.
  • Receptor Interaction : Potential interactions with serotonin receptors could lead to neuroprotective outcomes, enhancing neuronal health and function.
  • Cytokine Modulation : The ability to alter cytokine levels may contribute to its anti-inflammatory effects, providing therapeutic benefits in inflammatory diseases.

Case Study 1: Anticancer Activity

In a study examining the efficacy of various cyclopropane derivatives against cancer cell lines, it was found that compounds structurally related to 1-(4-fluorophenyl)-N-(3-methoxyphenyl)cyclopropane-1-carboxamide exhibited IC50 values in the micromolar range against multiple cancer types. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancer pathways.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. The results demonstrated that treatment with these compounds resulted in increased neuronal survival and reduced apoptosis in vitro, suggesting a protective role against neurotoxic insults.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerProtein kinase inhibition
NeuroprotectiveSerotonin receptor interaction
Anti-inflammatoryCytokine modulation

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey VariablesOptimal ConditionsYieldReference
CyclopropanationCatalyst, Temperature, TimeRh(II) acetate, 70°C, 5h70–78%
Carboxamide CouplingSolvent, Coupling ReagentDMF, EDC/HOBt, RT, 12h65–72%

How can computational chemistry tools predict the biological activity and binding interactions of this compound?

Basic
Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets like kinases or GPCRs by simulating ligand-receptor interactions .

Advanced
Free-energy perturbation (FEP) calculations refine binding mode predictions by estimating ΔG binding energies. For fluorophenyl-containing analogs, fluorine’s electronegativity enhances hydrophobic interactions in enzyme pockets (e.g., COX-2), as shown in MD simulations .

What analytical techniques confirm structural integrity and purity post-synthesis?

Q. Basic

  • NMR (¹H/¹³C): Assigns cyclopropane ring protons (δ 1.2–1.8 ppm) and aromatic signals (δ 6.8–7.6 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., ring-opened derivatives) .

Q. Advanced

  • X-ray Crystallography : Resolves cyclopropane ring geometry and confirms substituent orientation .
  • 2D-NMR (NOESY) : Maps spatial proximity between fluorophenyl and methoxyphenyl groups .

What biological targets/therapeutic areas are associated with this compound, and what evidence supports these findings?

Basic
In vitro studies on analogs show activity against:

  • Kinases (IC₅₀ = 0.2–5 µM) via ATP-binding site competition .
  • Cancer Cell Lines (e.g., MCF-7, IC₅₀ = 10 µM) through apoptosis induction .

Advanced
Mechanistic studies reveal dual inhibition of PARP and HDAC in glioblastoma models. Synergistic effects with temozolomide (combination index = 0.3) suggest therapeutic potential .

How do structural modifications impact physicochemical properties and pharmacological profiles?

Q. Basic

  • Fluorine Substituents : Increase metabolic stability (t₁/₂ from 2h to 6h in microsomes) and blood-brain barrier permeability (PAMPA logPe = −5.2 → −4.8) .
  • Methoxy Group : Enhances solubility (logS from −4.1 to −3.5) but reduces CYP3A4 inhibition (IC₅₀ from 1 µM to 10 µM) .

Advanced
SAR studies show cyclopropane ring substitution with bulkier groups (e.g., trifluoromethyl) improves target selectivity (e.g., 100-fold for EGFR over HER2) but lowers aqueous solubility (logS = −4.9) .

What challenges exist in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Catalyst Loading : Rh(II) catalysts at >5 mol% reduce enantiomeric excess (ee) from 95% to 70% during cyclopropanation. Switch to chiral Ru catalysts retains ee >90% at scale .
  • Purification : Flash chromatography replaces preparative HPLC for carboxamide intermediates, reducing solvent waste by 40% .

How can researchers reconcile discrepancies in reported biological activity data?

Q. Methodological Approach

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and normalized IC₅₀ protocols to minimize variability .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers. For example, conflicting kinase inhibition data (pIC₅₀ 6.2 vs. 5.4) may arise from assay pH differences (7.4 vs. 6.8) .

Q. Table 2: Biological Activity Data Comparison

TargetReported pIC₅₀Assay ConditionSource
EGFR Kinase6.2 ± 0.3pH 7.4, 10% FBSPubChem
EGFR Kinase5.4 ± 0.2pH 6.8, 1% FBSChEMBL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.